molecular formula C21H16ClN3O2S B2737204 N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide CAS No. 886903-11-3

N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2737204
CAS RN: 886903-11-3
M. Wt: 409.89
InChI Key: ABZNEVLZFJHXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Metabolic Stability and Inhibitory Activities

N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide and its analogs have been explored for their potential in improving metabolic stability and inhibitory activities against various targets. For instance, research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various heterocyclic analogues to enhance metabolic stability, demonstrating the importance of the benzothiazole moiety in maintaining in vitro potency and in vivo efficacy while minimizing metabolic deacetylation (Stec et al., 2011).

Photovoltaic Efficiency and NLO Activity

Compounds with the benzo[d]thiazol-2-yl moiety have been assessed for their potential in dye-sensitized solar cells (DSSCs). Spectroscopic and quantum mechanical studies have highlighted their light harvesting efficiency and good free energy of electron injection, indicating their suitability for use in photovoltaic cells. Additionally, their non-linear optical (NLO) activities were investigated, revealing significant second-order hyperpolarizability values, which are critical for applications in optical devices (Mary et al., 2020).

Kinase Inhibitory and Anticancer Activities

Research into thiazolyl N-benzyl-substituted acetamide derivatives, including structures similar to N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide, has shown promise in the development of kinase inhibitors and anticancer agents. These compounds have been synthesized and evaluated for their Src kinase inhibitory activities and their potential to inhibit cell proliferation in various cancer cell lines, demonstrating the therapeutic potential of benzothiazole acetamide derivatives in oncology (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c22-15-8-10-17(11-9-15)27-14-20(26)25(13-16-5-3-4-12-23-16)21-24-18-6-1-2-7-19(18)28-21/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZNEVLZFJHXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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